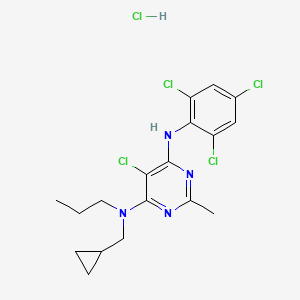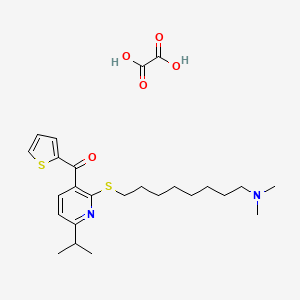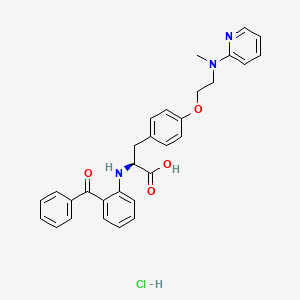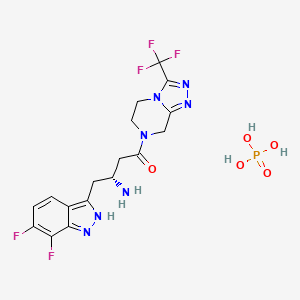
PK 44 リン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PK 44 phosphate is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) with an IC50 value of 15.8 nM . It displays more than 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 . It has been found to improve glucose tolerance in a mouse oral glucose tolerance assay .
Molecular Structure Analysis
The chemical name of PK 44 phosphate is (3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone phosphate . Its molecular weight is 527.34 .
Physical And Chemical Properties Analysis
PK 44 phosphate is soluble to 100 mM in water and to 100 mM in DMSO .
科学的研究の応用
糖尿病管理
PK 44 リン酸は、グルカゴン様ペプチド-1(GLP-1)やグルコース依存性インスリン分泌促進ポリペプチド(GIP)などのインスリン刺激ホルモンの制御に重要な役割を果たすジペプチジルペプチダーゼIV(DPP-IV)の強力な阻害剤です。 DPP-IVを阻害することで、PK 44 リン酸は血糖耐性を改善することができ、2型糖尿病(T2DM)の有望な治療標的となっています .
アルツハイマー病研究
PK 44 リン酸のようなDPP-IV阻害剤は、GLP-1シグナル伝達を強化することで、アルツハイマー病(AD)に対する保護効果を発揮する可能性があります。 研究によると、GLP-1レベルの増加は、ADに関連する認知機能の低下を軽減する可能性があることが示唆されています .
ペプチドスクリーニングと解析
PK 44 リン酸のDPP-IVに対する阻害作用は、強力なDPP-IV阻害ペプチド(DIP)のスクリーニングと特定に利用できます。 液体クロマトグラフィータンデム質量分析法(LC-MS/MS)とin silico解析および表面プラズモン共鳴(SPR)などの技術を使用して、DPP-IVとDIPの相互作用を調べます .
製薬開発
PK 44 リン酸のDPP-IVに対する阻害効果により、強力で選択的なDPP-IV阻害活性を有する新規医薬品が開発されました。 これらの新しい化合物は、アログリプチンなどの既存の薬剤と比較されており、その有効性と糖尿病薬としての可能性が評価されています .
栄養科学
新規DPP-IV阻害ペプチドの研究は、栄養科学の分野にまで拡大しており、ヤギ乳タンパク質由来のペプチドが有望なDPP-IV阻害活性を示しています。 これは、糖尿病管理に役立つ機能性食品を開発する可能性を開きます .
生化学研究
PK 44 リン酸は、DPP-8やDPP-9などの他のジペプチジルペプチダーゼよりもDPP-IVに対して選択性が高いことから、さまざまな生理学的過程におけるDPP-IVの特定の機能とメカニズムを研究する生化学研究における貴重なツールとなっています
作用機序
Target of Action
PK 44 phosphate is a potent inhibitor of an enzyme known as dipeptidyl peptidase IV (DPP-IV) . DPP-IV is involved in the breakdown of certain proteins and plays a role in glucose metabolism .
Mode of Action
PK 44 phosphate interacts with its target, DPP-IV, by inhibiting its activity . This inhibition can lead to changes in the metabolic processes that DPP-IV is involved in, such as glucose metabolism .
Biochemical Pathways
The inhibition of DPP-IV by PK 44 phosphate can affect various biochemical pathways. DPP-IV is involved in the breakdown of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-IV, PK 44 phosphate can potentially influence these pathways and their downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of PK 44 phosphate’s action largely depend on its inhibition of DPP-IV. This could lead to changes in glucose metabolism, potentially improving glucose tolerance . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PK 44 phosphate. These factors could include the presence of other compounds, the pH of the environment, and the temperature . Understanding these factors is crucial for optimizing the use of PK 44 phosphate.
Safety and Hazards
生化学分析
Biochemical Properties
PK 44 phosphate interacts with the enzyme DPP-IV, a protein encoded by the DPP4 gene, which is expressed on the cell membrane of most cell types . This enzyme is involved in immune regulation, signal transduction, and apoptosis . PK 44 phosphate acts as a potent inhibitor of DPP-IV, displaying over 1000-fold selectivity for DPP-IV over DPP-8 and DPP-9 .
Cellular Effects
PK 44 phosphate influences cell function by inhibiting DPP-IV, an enzyme involved in glucose metabolism . In vitro experiments have shown that PK 44 phosphate can improve glucose tolerance . This suggests that PK 44 phosphate may have a significant impact on cellular metabolism, particularly in cells that rely heavily on glucose for energy.
Molecular Mechanism
The molecular mechanism of PK 44 phosphate involves its binding to DPP-IV, inhibiting the enzyme’s activity . This inhibition disrupts the normal function of DPP-IV, leading to changes in glucose metabolism within the cell .
Dosage Effects in Animal Models
It has been shown to improve glucose tolerance in mouse oral glucose tolerance tests
Metabolic Pathways
PK 44 phosphate is involved in the metabolic pathway of glucose metabolism, specifically through its inhibition of DPP-IV . DPP-IV is involved in the breakdown of incretin hormones, which stimulate a decrease in blood glucose levels .
Subcellular Localization
As an inhibitor of DPP-IV, it is likely to interact with this enzyme at the cell membrane where DPP-IV is typically expressed
特性
IUPAC Name |
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h1-2,8H,3-7,23H2,(H,24,26);(H3,1,2,3,4)/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGBESJZBGJOS-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F5N7O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

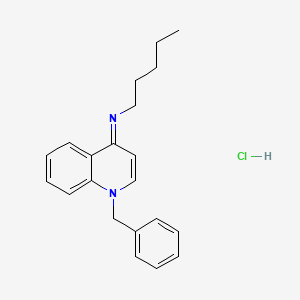


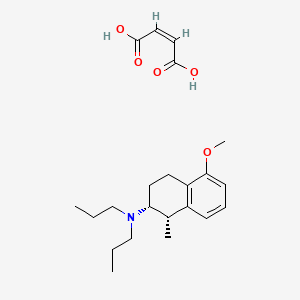


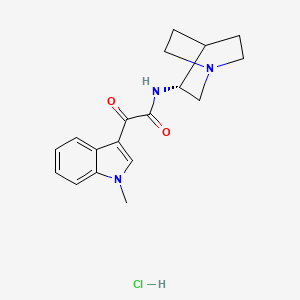

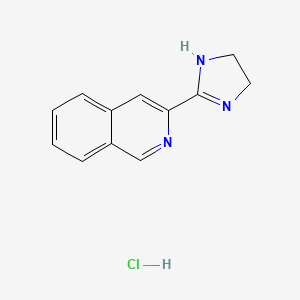
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

